(Z)-methyl 3-allyl-2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Description
(Z)-methyl 3-allyl-2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C23H19N3O5S and its molecular weight is 449.48. The purity is usually 95%.
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Biological Activity
(Z)-methyl 3-allyl-2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound belonging to the class of thiazole derivatives. Its unique structural features, including a thiazole ring fused with a benzene structure and an allyl group, suggest significant potential for various biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Structural Features
The compound's structure can be broken down into several key components:
- Thiazole Ring : Known for its diverse biological activities.
- Pyrrolidine Moiety : Imparts additional reactivity and potential for interaction with biological targets.
- Allyl Group : Enhances lipophilicity and may influence biological activity.
Anticancer Properties
Research indicates that thiazole derivatives often exhibit anticancer properties. The specific compound is hypothesized to interact with cellular pathways involved in cancer proliferation. Its structural similarity to known anticancer agents suggests potential efficacy against various cancer cell lines.
Compound Name | Structural Features | Biological Activity |
---|---|---|
Thiazole Derivative A | Thiazole ring + amine | Anticancer |
Pyrrolidine-Based Compound B | Pyrrolidine + carbonyl | Antimicrobial |
Benzoyl-Pyridine C | Benzoyl + pyridine ring | Enzyme inhibition |
Antimicrobial Activity
The presence of the pyrrolidine moiety may also contribute to antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of pathogens, indicating that this compound could serve as a lead compound in the development of new antimicrobial agents.
Synthesis Methods
The synthesis of this compound involves several steps:
- Formation of the Thiazole Ring : Utilizing appropriate precursors and reaction conditions.
- Allylation : Introducing the allyl group through nucleophilic substitution or similar reactions.
- Pyrrolidine Incorporation : Employing coupling reactions to attach the pyrrolidine moiety.
Research Findings
Recent studies have focused on the interactions of this compound with biological targets:
- Cell Viability Studies : Preliminary tests indicate that the compound does not exhibit cytotoxicity at concentrations below 20 µM in various cell lines.
- Enzyme Inhibition Assays : The compound's ability to inhibit key enzymes involved in metabolic pathways has been assessed, showing promising results comparable to established inhibitors.
Case Studies
A notable study involving analogs of this compound demonstrated significant inhibition of mushroom tyrosinase, a key enzyme in melanin production. The most potent analog exhibited an IC50 value significantly lower than that of standard inhibitors like kojic acid, suggesting enhanced efficacy.
Properties
IUPAC Name |
methyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-3-11-25-17-8-7-15(22(30)31-2)13-18(17)32-23(25)24-21(29)14-5-4-6-16(12-14)26-19(27)9-10-20(26)28/h3-8,12-13H,1,9-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOXNJYGZHRANO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.